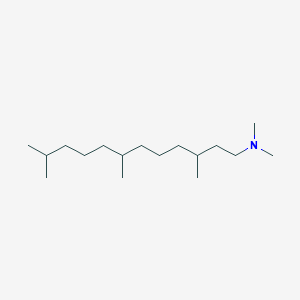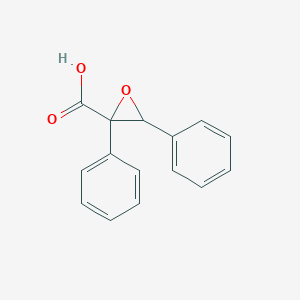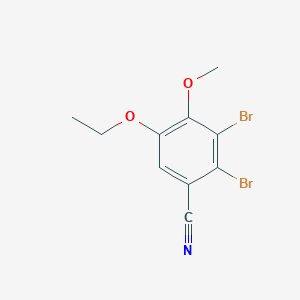![molecular formula C22H24N4O6S2 B14155839 2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine CAS No. 106009-20-5](/img/structure/B14155839.png)
2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine is a complex organic compound with a unique structure. This compound is characterized by its multiple oxygen, sulfur, and nitrogen atoms, which contribute to its distinctive chemical properties. It is often used in various scientific research applications due to its ability to form stable complexes with metal ions.
Métodos De Preparación
The synthesis of 2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine involves multiple steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and specific temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine is widely used in scientific research due to its ability to form stable complexes with metal ions. It is used in magnetic resonance imaging (MRI) as a contrast agent, in organic synthesis as a catalyst, and in electrochemistry for the study of redox reactions. Additionally, it has applications in crystallography for the formation of complex crystal structures and in chromatography for the separation of various compounds .
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. The multiple oxygen, sulfur, and nitrogen atoms in its structure allow it to coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial in its applications in MRI, organic synthesis, and electrochemistry.
Comparación Con Compuestos Similares
Similar compounds to 2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine include other macrocyclic compounds like 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane (cryptand 222) and crown ethers. These compounds also have the ability to form stable complexes with metal ions but differ in their specific structures and coordination abilities. The unique structure of this compound allows it to form more stable complexes with certain metal ions compared to its counterparts .
Propiedades
Número CAS |
106009-20-5 |
|---|---|
Fórmula molecular |
C22H24N4O6S2 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine |
InChI |
InChI=1S/C22H24N4O6S2/c23-21-25-13-9-15-17(11-19(13)33-21)31-7-3-28-4-8-32-18-12-20-14(26-22(24)34-20)10-16(18)30-6-2-27-1-5-29-15/h9-12H,1-8H2,(H2,23,25)(H2,24,26) |
Clave InChI |
DSQBDTLELYWTFF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C3C(=C2)N=C(S3)N)OCCOCCOC4=C(C=C5C(=C4)SC(=N5)N)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)

![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)



![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
